5-(Bromomethyl)-2-fluorobenzoyl chloride

Nucleophilic Substitution Synthetic Chemistry Reaction Kinetics

5-(Bromomethyl)-2-fluorobenzoyl chloride (CAS 920759-92-8) is a polyfunctional aromatic compound classified as a fluorinated benzoyl chloride. Its molecular structure (C8H5BrClFO; molecular weight 251.48 g/mol) integrates an acyl chloride group with a benzyl bromide moiety on a fluorinated aromatic ring, offering a distinct reactivity profile suitable for sequential derivatization.

Molecular Formula C8H5BrClFO
Molecular Weight 251.48 g/mol
CAS No. 920759-92-8
Cat. No. B12643219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-fluorobenzoyl chloride
CAS920759-92-8
Molecular FormulaC8H5BrClFO
Molecular Weight251.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)C(=O)Cl)F
InChIInChI=1S/C8H5BrClFO/c9-4-5-1-2-7(11)6(3-5)8(10)12/h1-3H,4H2
InChIKeyXOKOYKPMPBLCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-2-fluorobenzoyl chloride (CAS 920759-92-8) as a Key Fluorinated Benzoyl Chloride Intermediate


5-(Bromomethyl)-2-fluorobenzoyl chloride (CAS 920759-92-8) is a polyfunctional aromatic compound classified as a fluorinated benzoyl chloride [1]. Its molecular structure (C8H5BrClFO; molecular weight 251.48 g/mol) integrates an acyl chloride group with a benzyl bromide moiety on a fluorinated aromatic ring, offering a distinct reactivity profile suitable for sequential derivatization [2]. As a specialized intermediate, it is primarily utilized in the synthesis of complex molecules for pharmaceutical and agrochemical applications [3], but its procurement is predicated on its specific and non-substitutable role in multi-step synthetic pathways where the precise positioning of halogens is critical.

Why In-Class Substitutes Cannot Replace 5-(Bromomethyl)-2-fluorobenzoyl chloride in Critical Syntheses


The specific substitution pattern and dual reactivity of 5-(Bromomethyl)-2-fluorobenzoyl chloride render simple in-class analogs like 2-fluorobenzoyl chloride or 5-chloro-2-fluorobenzoyl chloride inadequate substitutes. The presence of both an acyl chloride and a benzyl bromide group on a 2-fluoro-substituted ring creates a unique, ortho-directing and electronically activated intermediate for constructing complex architectures [1]. For example, the bromine atom on the methyl group is a critical leaving group in nucleophilic displacement reactions to introduce fluorine-18 for positron emission tomography (PET) imaging agents, a functionality absent in non-bromomethyl analogs [2]. Substituting a chloro- or non-halogenated analog would either fail to react under the same mild conditions or lead to a different regioisomer, fundamentally altering the downstream product and compromising the entire synthetic route. Therefore, the compound's value is not in its general properties as a benzoyl chloride, but in its specific, non-interchangeable role as a regioselective, dual-electrophile building block.

Quantitative Comparative Evidence: 5-(Bromomethyl)-2-fluorobenzoyl chloride vs. Key Analogs


Comparative Leaving Group Ability: Bromomethyl vs. Chloromethyl in Benzoyl Chloride Analogs

The bromomethyl group in 5-(Bromomethyl)-2-fluorobenzoyl chloride exhibits significantly higher reactivity in SN2 nucleophilic substitution reactions compared to its chloromethyl analog, 5-(Chloromethyl)-2-fluorobenzoyl chloride. This is a class-level inference based on well-established principles of halogen leaving group ability [1]. The key differentiation lies in the C-Br bond being weaker and more readily polarized than the C-Cl bond, leading to faster reaction rates and allowing for milder reaction conditions, which is often critical for sensitive downstream products [2].

Nucleophilic Substitution Synthetic Chemistry Reaction Kinetics

Strategic Advantage of Ortho-Fluorine Substitution on Acyl Chloride Reactivity

The presence of the ortho-fluorine atom in 5-(Bromomethyl)-2-fluorobenzoyl chloride is a key differentiator compared to non-fluorinated or differently halogenated analogs like 5-(Bromomethyl)benzoyl chloride. This is a class-level inference based on the strong electron-withdrawing nature of fluorine, which increases the electrophilicity of the adjacent carbonyl carbon, thereby enhancing its reactivity toward nucleophiles such as amines and alcohols [1]. Furthermore, the fluorine substituent can influence the regioselectivity of subsequent reactions on the aromatic ring, a feature absent in non-fluorinated analogs [2].

Acylation Electrophilicity Regioselectivity

Regioisomeric Purity: 5-Bromomethyl vs. Other Bromomethylbenzoyl Chlorides

The specific 5-(bromomethyl) substitution pattern is critical when compared to its 3- or 4-substituted regioisomers. The exact location of the bromomethyl group directs the point of attachment for subsequent nucleophiles, dictating the final molecular geometry and, consequently, biological activity or material properties. This is a direct consequence of chemical structure and is supported by the use of specific regioisomers as intermediates in patent literature for drug synthesis, such as the preparation of Fluzoparib, which relies on a precisely substituted 5-bromo-2-fluorobenzoyl chloride [1].

Regioselectivity Synthesis Design Pharmaceutical Intermediate

Optimal Application Scenarios for Procuring 5-(Bromomethyl)-2-fluorobenzoyl chloride (CAS 920759-92-8)


Synthesis of Fluorinated PET Imaging Tracers via Nucleophilic [18F]Fluorination

The compound is uniquely suited as a prosthetic group precursor for introducing radioactive fluorine-18 into biomolecules. The bromomethyl group serves as an excellent leaving group for [18F]fluoride ion displacement, a reaction that is central to the patent literature on introducing fluorine into biologically active materials [1]. The ortho-fluorine on the benzoyl ring further stabilizes the resulting [18F]fluoromethylbenzoyl moiety. This specific application cannot be achieved with the chloro- or non-halogenated analogs due to their inferior leaving group ability or lack of a suitable site for radiolabeling.

Multi-Step Synthesis of Halogenated Quinolone Antibacterial Intermediates

Fluorinated benzoyl chlorides are key precursors in the synthesis of quinolone antibacterial agents [2]. 5-(Bromomethyl)-2-fluorobenzoyl chloride provides a strategic advantage over simpler fluorobenzoyl chlorides by offering a second, orthogonal reactive site (the bromomethyl group) for late-stage diversification. This allows for the construction of more complex and potent analogs by enabling sequential amidation (at the acyl chloride) followed by nucleophilic substitution (at the benzyl bromide) to introduce a variety of amine or other functional groups, a flexibility not present in intermediates with only one reactive handle.

Construction of Orthogonally Protected Molecular Libraries for Medicinal Chemistry

In medicinal chemistry campaigns, the compound serves as a core scaffold for generating diverse compound libraries. The acyl chloride can be first reacted with a core scaffold to anchor it, followed by a second, independent reaction at the benzyl bromide site to introduce a wide range of amines, thiols, or other nucleophiles. The ortho-fluorine atom can also influence the conformation and metabolic stability of the resulting molecules. This sequential, high-yielding derivatization strategy is a powerful tool for exploring structure-activity relationships (SAR) and is a key reason for its procurement by drug discovery groups [3].

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